5-Methyl-6-nitroquinoline

概要

説明

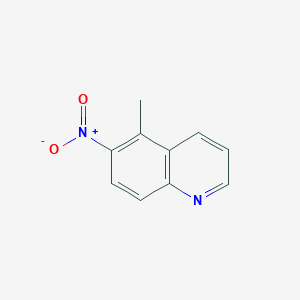

5-Methyl-6-nitroquinoline, also known as 6-Methyl-5-nitroquinoline, is a chemical compound with the formula C10H8N2O2 . It is a member of the quinoline family, characterized by a nitro group at the fifth position and a methyl group at the sixth position on the quinoline ring structure . This compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex chemical syntheses.

Synthesis Analysis

The synthesis of 6-methyl-5-nitroquinoline derivatives can be achieved through various methods . For instance, 5-nitroquinoline can undergo vicarious nucleophilic substitution at the C-6 position with bromoform anion, followed by hydrolysis and reduction to yield quinoline-6-methanol . Another approach involves the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through cyclization, nitration, and chlorination steps .Molecular Structure Analysis

The molecular structure of 6-methyl-5-nitroquinoline is characterized by a nitro group at the fifth position and a methyl group at the sixth position on the quinoline ring structure . The presence of these substituents can influence the reactivity and electronic properties of the molecule.Chemical Reactions Analysis

6-Methyl-5-nitroquinoline can participate in a range of chemical reactions . It can serve as a precursor for the synthesis of other quinoline derivatives, such as those with triamine functionalities . The nitro group in the compound can also be a site for reductive activation, which is a key step in the development of prodrug systems .Physical And Chemical Properties Analysis

6-Methyl-5-nitroquinoline is a solid with a molecular weight of 188.18 . The introduction of substituents such as nitro, methyl, and methoxy groups can affect the compound’s solubility, stability, and reactivity.科学的研究の応用

Prodrug Systems for Bioreductive Activation

5-Nitroquinoline derivatives, such as 5-Methyl-6-nitroquinoline, have been explored as potential prodrug systems for bioreductive activation. This involves synthesizing novel quinoline derivatives and investigating their fragmentation upon reduction of the nitro group, which can be crucial in drug delivery and activation in specific biological environments (Couch, Burke, Knox, & Moody, 2008).

Synthesis of Quinoline Proton Sponges

The synthesis of quinoline derivatives like 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, which can be considered quinoline proton sponges, is another area of application. These compounds are synthesized through a series of reactions, including nucleophilic substitution and reduction, demonstrating the versatility of nitroquinoline derivatives in chemical synthesis (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).

Intermediate in Synthesis of Inhibitors

This compound derivatives serve as intermediates in the synthesis of various inhibitors, such as PI3K/mTOR inhibitors. This indicates their significance in the development of new therapeutic agents, particularly in the field of cancer research (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).

Selective Methylation Techniques

The selective methylation of nitroheteroaryls, including this compound, is crucial in chemical synthesis. This method can be applied to other aromatic and heteroaromatic nitro compounds, expanding its applicability in various fields of organic chemistry (Achmatowicz, Thiel, Gorins, Goldstein, Affouard, Jensen, & Larsen, 2008).

Hypoxia-Selective Imaging Agents

This compound derivatives are investigated for their potential use in detecting hypoxic cells in solid tumors. They can be metabolized under low oxygen conditions to produce fluorescent compounds, offering a promising approach for tumor imaging and drug development (Rajapakse, Linder, Morrison, Sarkar, Leigh, Barnes, Daniels, & Gates, 2013).

Antimicrobial Activities

The synthesis and structural analysis of Ag(I) quinoline compounds, including derivatives of this compound, have shown potential antimicrobial activities. These compounds are explored for their use against multidrug-resistant strains of bacteria, highlighting their potential in combating antibiotic resistance (Massoud, Langer, Gohar, Abu-Youssef, Jänis, Lindberg, Hansson, & Öhrström, 2013).

作用機序

While the specific mechanism of action for 6-Methyl-5-nitroquinoline is not explicitly mentioned in the search results, similar compounds like Nitroxoline have been found to have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth .

Safety and Hazards

将来の方向性

The future directions for 6-Methyl-5-nitroquinoline could involve further exploration of its potential applications in medicinal chemistry and as a building block for more complex chemical syntheses. Additionally, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

特性

IUPAC Name |

5-methyl-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-8-3-2-6-11-9(8)4-5-10(7)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXLJDXYCHLQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494293 | |

| Record name | 5-Methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65745-70-2 | |

| Record name | 5-Methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

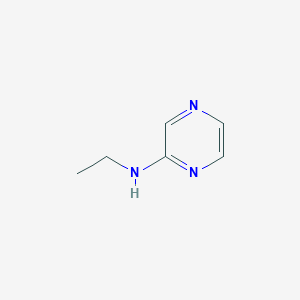

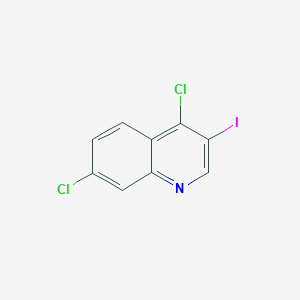

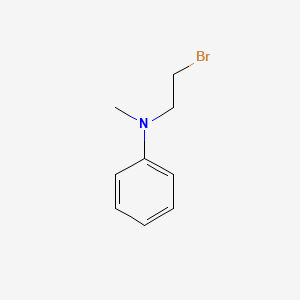

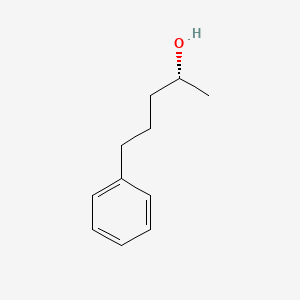

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

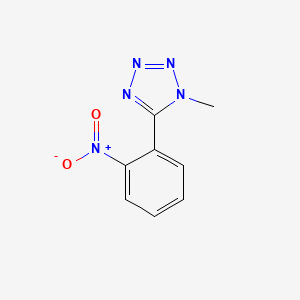

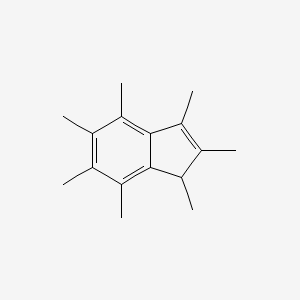

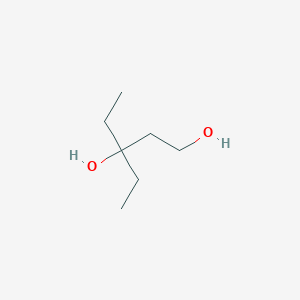

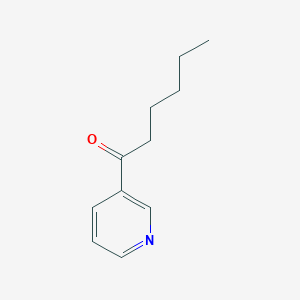

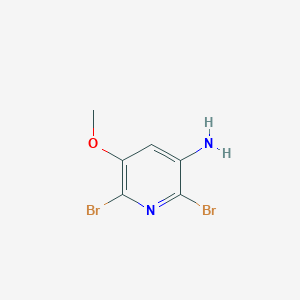

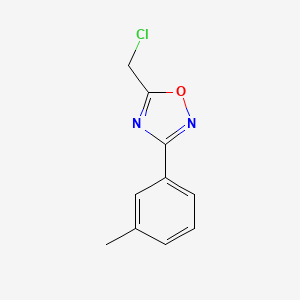

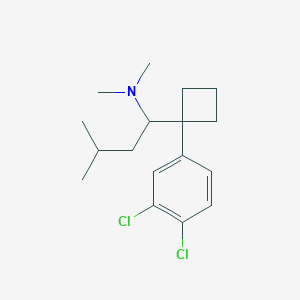

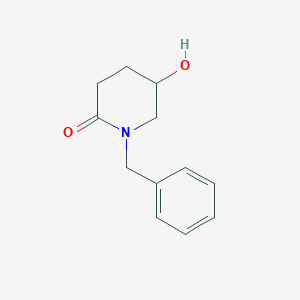

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。